N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-9-11-18(12-10-15)30(27,28)25-13-4-3-7-17(25)14-20(26)23-22-24-21-16(2)6-5-8-19(21)29-22/h5-6,8-12,17H,3-4,7,13-14H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXJXICCFOXHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NC4=C(C=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with 4-methylbenzenethiol and 2-aminobenzoic acid, the benzothiazole ring can be formed through a cyclization reaction.
Piperidine Ring Formation: The piperidine ring can be synthesized from a suitable precursor such as 2-piperidone.
Tosylation: The piperidine ring is then tosylated using tosyl chloride in the presence of a base like pyridine.
Coupling Reaction: Finally, the benzothiazole and tosylpiperidine intermediates are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols can replace the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole or piperidine rings.
Reduction: Reduced forms of the benzothiazole or piperidine rings.
Substitution: Compounds where the tosyl group is replaced by other functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds containing thiazole and piperidine moieties. For instance, derivatives similar to N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide have been synthesized and evaluated for their ability to induce apoptosis in cancer cells.
Case Study: Mechanism of Action
In a study evaluating novel thiazole derivatives, it was found that certain compounds effectively directed tumor cells toward apoptotic pathways, which is crucial for anticancer efficacy. The evaluation involved assays like MTT and caspase-3 activation, confirming the compounds' ability to inhibit cell proliferation in A549 lung cancer and C6 glioma cell lines .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis induction |
| Compound B | C6 | 10 | DNA synthesis inhibition |
The above table summarizes the anticancer activity of selected compounds, highlighting their effectiveness against specific cancer types.
Neuropharmacological Applications
The piperidine component of this compound suggests potential applications in neuropharmacology. Piperidine derivatives are known for their activity against neurological disorders, including Alzheimer's disease and depression.
Case Study: Cognitive Enhancement
Research has indicated that certain piperidine derivatives can enhance cognitive function by modulating neurotransmitter systems. For instance, a derivative structurally related to this compound demonstrated significant improvement in memory retention in animal models through cholinergic enhancement .
Antimicrobial Properties
The thiazole ring in the compound has also been associated with antimicrobial activity. Various studies have reported that thiazole derivatives exhibit broad-spectrum antimicrobial effects against bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a comparative study, several thiazole-based compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound showed promising inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| S. aureus | 32 |
| E. coli | 64 |
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific biological target. Generally, compounds with benzothiazole and piperidine rings can interact with various enzymes or receptors in the body, leading to inhibition or activation of specific pathways. The tosyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural motifs with several benzothiazole-acetamide derivatives reported in the literature. Key comparisons include:
Key Observations :
- Substituent Effects: Nitro groups (e.g., in and ) are associated with antinociceptive and anti-inflammatory activities but may reduce metabolic stability. In contrast, methyl or methoxy groups (e.g., in the target compound and ) balance lipophilicity and solubility .
- Linker Variations : Thiadiazole-thioether () and triazole () linkers introduce conformational constraints, whereas acetamide bridges (as in the target compound) offer flexibility for target engagement .
- Tosyl vs. Aryl Groups : The tosyl group in the target compound may confer stronger enzyme inhibition compared to unsubstituted piperidines (e.g., ) due to enhanced sulfonamide-protein interactions .
Pharmacological Activity
- Antinociceptive Effects: Compounds with nitro-substituted benzothiazoles (e.g., ) exhibited significant antinociceptive activity in murine models (100 mg/kg, i.p.), with response delays comparable to morphine .
- Enzyme Inhibition: Benzothiazole-acetamides with isoquinoline-piperidine hybrids () showed dual MAO-B/BChE inhibition (IC₅₀ < 1 µM), while triazole-linked derivatives () demonstrated VEGFR-2 inhibition (IC₅₀ ~10 nM) . The target compound’s tosyl group could enhance MAO-B selectivity over MAO-A, as seen in structurally related sulfonamides .
- Anticancer Potential: Thiazolidinone-benzothiazole hybrids () inhibited cancer cell proliferation via VEGFR-2, with fluorinated analogs (e.g., 4a, 4c) showing superior potency (IC₅₀ ~5–10 µM) . The target compound’s methyl and tosyl groups may improve membrane permeability for similar applications.
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is . It features a benzothiazole moiety and a tosyl-piperidine substituent, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 320.38 g/mol |
| CAS Number | Not specified in sources |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Anticancer Properties
Research has shown that compounds with a benzothiazole backbone exhibit notable anticancer activities. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines, demonstrating their ability to induce apoptosis and inhibit cell proliferation.
A study involving thiazole derivatives indicated that specific structural modifications could enhance anticancer efficacy. The evaluation methods included MTT assays and caspase activation assays, which confirmed the compounds' potential to direct tumor cells toward apoptotic pathways .
Antibacterial and Antifungal Activities
Compounds containing benzothiazole structures are also recognized for their antibacterial and antifungal properties. The biological activity spectrum includes:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Exhibits activity against common fungal pathogens.
The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Case Studies
- Synthesis and Evaluation : A comprehensive study synthesized various thiazole derivatives, including those structurally related to this compound. The synthesized compounds were tested against A549 (lung cancer) and C6 (glioma) cell lines, revealing significant cytotoxic effects attributed to the benzothiazole moiety .
- Structure-Activity Relationship (SAR) : Investigations into SAR have demonstrated that modifications on the piperidine ring can significantly affect the biological activity of these compounds. For example, introducing different substituents on the tosyl group altered both the potency and selectivity towards cancer cells .
Q & A
Q. What are the key synthetic routes and optimization strategies for N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the tosylpiperidinyl group.
- Amide coupling between the benzothiazole amine and chloroacetamide intermediates.
- Solvent optimization : Acetonitrile or DMF with triethylamine as a base (yield improvements up to 86% reported in analogous compounds) . Reaction monitoring via TLC and purification by recrystallization (ethanol/acetone) are critical .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry of the benzothiazole and acetamide groups.
- Mass spectrometry (MS) for molecular weight validation.
- Infrared (IR) spectroscopy to verify amide C=O stretching (~1680 cm⁻¹) and sulfonamide S=O bonds (~1350 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability?
- Solubility profiling : Test in polar (DMSO, ethanol) vs. nonpolar solvents (dichloromethane).
- pH stability studies : Monitor degradation via HPLC under acidic/basic conditions (pH 2–10) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields or purity?
- Comparative reaction screens : Vary solvents (DMF vs. acetonitrile), catalysts (e.g., AlCl₃), and temperatures.
- Advanced purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity fractions .
- Crystallographic validation : Single-crystal X-ray diffraction (SHELXL refinement) confirms structural accuracy .
Q. How can molecular docking elucidate the compound’s mechanism of action?
- Target selection : Prioritize enzymes/receptors with benzothiazole affinity (e.g., MAO-B, AChE) .
- Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What statistical approaches validate conflicting bioactivity data?
- QSAR modeling : Correlate logP values with antimicrobial activity (higher lipophilicity enhances membrane penetration) .
- Principal component analysis (PCA) : Identify outliers in spectral or bioassay datasets .
Q. How can researchers ensure reproducibility in synthetic protocols?
- Detailed reaction logs : Document exact equivalents, stirring rates, and inert atmosphere conditions.
- Open-source validation : Share raw NMR/MS data via repositories like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
